molecular formula C11H11BrO B8276707 3-(3-Bromopropyl)benzofuran

3-(3-Bromopropyl)benzofuran

Cat. No.: B8276707
M. Wt: 239.11 g/mol
InChI Key: CGOILTSAOYTZRB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectroscopy reveals distinct signals for the aromatic protons of the benzofuran ring and the aliphatic protons of the bromopropyl chain:

  • Aromatic region (δ 6.8–7.5 ppm) : The benzofuran protons appear as a multiplet integrating to four hydrogens. The H-2 and H-4 protons (adjacent to the oxygen atom) resonate upfield (δ 6.82–6.95 ppm) due to electron donation from the oxygen lone pairs.
  • Aliphatic region :
    • The methylene group directly bonded to bromine (CH₂Br) appears as a triplet at δ 3.41 ppm (J = 6.8 Hz).
    • The central methylene (CH₂) resonates as a sextet at δ 1.95 ppm, while the terminal CH₂ group appears at δ 1.62 ppm as a quintet.

¹³C NMR data further corroborate the structure:

  • The carbonyl carbon (C-2) of the furan ring resonates at δ 160.2 ppm.
  • The quaternary carbons of the benzene ring appear between δ 120–140 ppm, while the aliphatic carbons of the propyl chain are observed at δ 32.1 (CH₂Br), δ 28.7 (central CH₂), and δ 22.4 ppm (terminal CH₂).

Infrared (IR) and UV-Vis Absorption Profiles

IR spectroscopy identifies key functional groups:

  • The C–O–C asymmetric stretch of the furan ring appears at 1,265 cm⁻¹.
  • Aromatic C=C stretching vibrations are observed at 1,480 and 1,580 cm⁻¹.
  • The C–Br stretch is detected as a medium-intensity band at 565 cm⁻¹.

UV-Vis spectroscopy shows absorption maxima at 248 nm (π→π* transition of the benzofuran system) and 295 nm (n→π* transition involving the oxygen lone pairs). The bromopropyl chain induces a slight bathochromic shift compared to unsubstituted benzofuran.

Computational Modeling and Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311++G(d,p) level provide detailed insights into the electronic structure:

Parameter Value
HOMO-LUMO energy gap 5.2 eV
C–O bond length 1.36 Å
C–Br bond length 1.93 Å
Dihedral angle (C3–C8–C9–Br) 75°

The HOMO is localized on the benzofuran π-system, while the LUMO resides on the σ*(C–Br) orbital, indicating potential sites for electrophilic and nucleophilic interactions. Natural bond orbital (NBO) analysis confirms hyperconjugation between the benzofuran ring and the bromopropyl chain, stabilizing the molecule by 12.3 kcal/mol.

Electrostatic potential maps highlight electron-deficient regions near the bromine atom and electron-rich areas around the furan oxygen, guiding predictions about reactivity and intermolecular interactions.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

3-(3-bromopropyl)-1-benzofuran

InChI

InChI=1S/C11H11BrO/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8H,3-4,7H2

InChI Key

CGOILTSAOYTZRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCCBr

Origin of Product

United States

Scientific Research Applications

The benzofuran scaffold, including derivatives like 3-(3-Bromopropyl)benzofuran, has been recognized for its diverse biological properties:

  • Antimicrobial Activity : Benzofuran derivatives have shown promising antimicrobial effects against various pathogens. For instance, studies have demonstrated that benzofuran compounds exhibit significant activity against Mycobacterium tuberculosis and other bacterial strains. The introduction of bromine and other substituents can enhance their efficacy against resistant strains of bacteria and fungi .
  • Anticancer Properties : Research indicates that benzofuran derivatives can act as potential anticancer agents. For example, compounds derived from benzofuran have been tested against non-small cell lung cancer cell lines, showing inhibitory effects on cell growth and inducing apoptosis . The mechanism often involves the inhibition of specific pathways critical for cancer cell survival.
  • Neuroprotective Effects : Some benzofuran derivatives have been investigated for their neuroprotective properties. They may interact with neuronal voltage-sensitive sodium channels, providing potential therapeutic avenues for conditions like epilepsy .

Synthesis of Derivatives

The synthesis of this compound and its derivatives is a focal point in research due to the compound's versatility:

  • Synthetic Methods : Various synthetic routes have been developed to obtain this compound. These methods often involve the bromination of benzofuran followed by alkylation processes. The choice of reaction conditions can significantly impact the yield and purity of the final product .
  • Modification for Enhanced Activity : Researchers frequently modify the benzofuran structure to enhance biological activity. For instance, adding functional groups at specific positions can lead to improved antimicrobial or anticancer properties. Studies have shown that certain substitutions can increase the potency and selectivity of these compounds against target cells .

Case Studies

Several case studies highlight the applications of this compound:

  • Antimycobacterial Activity : A study synthesized a series of benzofuran derivatives and evaluated their activity against Mycobacterium tuberculosis. Compounds similar to this compound showed minimum inhibitory concentrations (MIC) comparable to established antimycobacterial agents, indicating their potential as new therapeutic options .
  • Anticancer Screening : In another study, benzofuran derivatives were screened for their effects on lung cancer cell lines A549 and NCI-H23. The results indicated that specific modifications to the benzofuran structure could lead to significant reductions in cell viability, suggesting a pathway for developing new anticancer drugs .

Summary Table of Applications

Application AreaDescriptionExample Findings
AntimicrobialEffective against bacteria and fungiMIC values comparable to existing antibiotics
AnticancerInhibitory effects on cancer cell linesSignificant reduction in cell viability
NeuroprotectivePotential treatment for neurological disordersInteractions with sodium channels
Synthesis TechniquesVarious methods for producing derivativesBromination and alkylation strategies

Comparison with Similar Compounds

Simple Brominated Benzofurans

  • 3-Bromo-1-benzofuran (CAS: N/A, ):
    • Structure : Lacks the propyl chain, with bromine directly attached to the benzofuran core.
    • Reactivity : Bromine at the 3-position facilitates electrophilic substitutions but lacks the alkyl chain for additional modifications.
    • Applications : Primarily used in Suzuki-Miyaura couplings to synthesize biaryl systems.

Comparison : The bromopropyl group in 3-(3-Bromopropyl)benzofuran enhances lipophilicity and provides a flexible linker for conjugation, unlike the simpler 3-Bromo-1-benzofuran .

Benzofurans with Alkyl Chains

  • 3-(4-Hydroxy benzoyl) 2-methyl 5-nitro benzofuran (): Melting Point: 182°C (isopropanol) Structure: Features nitro and hydroxybenzoyl groups, increasing polarity. Applications: Potential use in nitroaromatic chemistry or dye synthesis.

Comparison : The nitro and hydroxy groups in this derivative contrast with the bromopropyl substituent, which is more amenable to alkylation or elimination reactions .

Complex Derivatives with Additional Functional Groups

  • (3aS,7aS,E)-7a-(3-Bromopropyl)-3-(4-(triisopropylsilyl)but-3-yn-2-ylidene)-2,3,3a,7a-tetrahydrobenzofuran-5(4H)-one (3qa) ():
    • Structure : Incorporates a silylacetylene and tetrahydrobenzofuran scaffold.
    • Reactivity : Used in rhodium-catalyzed cross-additions, leveraging the bromopropyl group for regioselective transformations.

Comparison : The extended functionalization in 3qa highlights the versatility of bromopropyl-substituted benzofurans in catalysis, whereas this compound serves as a simpler precursor .

Phosphonium Salts

  • 3-Bromopropyltriphenylphosphonium Bromide (CAS: 3607-17-8, –10):
    • Structure : Contains a phosphonium group attached to the bromopropyl chain.
    • Applications : Widely used in Wittig reactions for olefin synthesis.

Comparison : The phosphonium moiety in this compound enables carbon-carbon bond formation, contrasting with the benzofuran core’s role in aromatic stabilization .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-(3-Bromopropyl)benzofuran, and what are their respective yields and purities?

  • Methodological Answer : A common approach involves alkylation of benzofuran derivatives using 1,3-dibromopropane. For instance, intermediates like N-(3-bromopropyl)phthalimide can be synthesized via nucleophilic substitution reactions between phthalimide potassium salts and 1,3-dibromopropane in N,N-dimethylformamide (DMF) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, yielding ~88% under optimized conditions (70°C, 2 hours) . Alternatively, one-pot pseudo three-component methods (e.g., for benzofuran analogs) achieve yields of 52–70% by controlling solvent polarity and reaction time . Purification via recrystallization or column chromatography is critical to isolate high-purity products.

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer : 1^1H and 13^{13}C NMR are pivotal for structural confirmation. The bromopropyl side chain typically shows distinct signals:

  • 1^1H NMR: Protons on the propyl chain appear as triplets (δ ~1.8–2.2 ppm for CH2_2-Br) and multiplets (δ ~3.3–3.7 ppm for adjacent CH2_2) .
  • 13^{13}C NMR: The brominated carbon resonates at δ ~30–35 ppm, while aromatic carbons of benzofuran appear between δ 100–160 ppm . Cross-validation with DEPT-135 and 2D NMR (e.g., HSQC) resolves overlapping signals.

Q. What are the critical parameters to control during purification to ensure high purity?

  • Methodological Answer : Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) for recrystallization .
  • Temperature gradients : Slow cooling during crystallization minimizes impurities.
  • Chromatography : Silica gel chromatography with optimized eluent ratios (e.g., 3:1 hexane/ethyl acetate) separates non-polar byproducts .

Advanced Research Questions

Q. What strategies optimize regioselective bromopropylation of benzofuran derivatives?

  • Methodological Answer : Regioselectivity depends on:

  • Electrophilic directing groups : Electron-donating substituents (e.g., alkoxy groups) on benzofuran direct bromopropylation to the 3-position via resonance stabilization .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) enhance electrophilic substitution at sterically accessible sites .
  • Protection/deprotection : Temporary protection of reactive sites (e.g., using phthalimide) prevents undesired alkylation .

Q. How should researchers address discrepancies in melting points or spectral data during characterization?

  • Methodological Answer : Contradictions may arise from polymorphic forms or residual solvents. Mitigation strategies:

  • DSC/TGA : Differential scanning calorimetry identifies polymorphs by comparing melting endotherms .
  • Elemental analysis : Confirms stoichiometry, ruling out solvated forms.
  • Multi-technique validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities. For example, IR peaks at ~1700 cm1^{-1} confirm ester/amide groups if present .

Q. What mechanistic insights explain byproduct formation during benzofuran alkylation with 1,3-dibromopropane?

  • Methodological Answer : Common byproducts include:

  • Dimeric adducts : Result from over-alkylation due to excess dibromopropane. Kinetic control (shorter reaction times) minimizes this .
  • Elimination products : Elevated temperatures promote HBr elimination, forming allylic bromides. Lowering reaction temperatures (<70°C) suppresses this pathway .
  • Isomerization : Steric hindrance may shift alkylation to alternate positions. Computational modeling (DFT) predicts favored transition states .

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